molecular formula C12H17ClF3N B6156481 butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-01-8

butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6156481
CAS No.: 90389-01-8
M. Wt: 267.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine derivative featuring a butyl chain and a 3-(trifluoromethyl)benzyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

90389-01-8

Molecular Formula

C12H17ClF3N

Molecular Weight

267.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Trifluoromethyl)Benzyl Halides

The trifluoromethylbenzyl halide serves as the critical intermediate. Two primary methods are documented:

Halogenation of Benzotrifluoride

Benzotrifluoride undergoes halogenation (bromination or chlorination) using catalysts like FeCl₃ or AlCl₃. This meta-selective reaction produces a 96:3:1 ratio of meta:para:ortho isomers, which are separable via distillation. For example:

C6H5CF3+X2FeCl33-X-C6H4CF3(X = Cl, Br)\text{C}6\text{H}5\text{CF}3 + \text{X}2 \xrightarrow{\text{FeCl}3} \text{3-X-C}6\text{H}4\text{CF}3 \quad (\text{X = Cl, Br})

This method achieves ~85% yield but requires careful temperature control (40–50°C) to minimize ortho/para byproducts.

Grignard Reagent Formation

An isomeric mixture of halo-benzotrifluorides reacts with magnesium in tetrahydrofuran (THF) to form a Grignard complex. Catalytic iodine or ethylene dibromide enhances reactivity:

3-Br-C6H4CF3+MgTHF3-MgBr-C6H4CF3\text{3-Br-C}6\text{H}4\text{CF}3 + \text{Mg} \xrightarrow{\text{THF}} \text{3-MgBr-C}6\text{H}4\text{CF}3

This step is critical for subsequent ketene addition but demands anhydrous conditions and nitrogen atmosphere.

Alkylation of Butylamine

The benzyl halide intermediate reacts with butylamine via nucleophilic substitution. Key parameters include:

ParameterOptimal ConditionYieldPurity
SolventToluene or dichloromethane78–85%>95%
Temperature0–10°C
Molar Ratio1:1 (halide:butylamine)

Example reaction:

3-Br-C6H4CF3+C4H9NH2C4H9NH(CH2C6H4CF3)+HBr\text{3-Br-C}6\text{H}4\text{CF}3 + \text{C}4\text{H}9\text{NH}2 \rightarrow \text{C}4\text{H}9\text{NH}(\text{CH}2\text{C}6\text{H}4\text{CF}3) + \text{HBr}

Post-reaction purification via solvent extraction (e.g., cyclopentane) removes unreacted amines and halides.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in ethanol or methanol, precipitating the hydrochloride salt:

C4H9NH(CH2C6H4CF3)+HClC4H9NH(CH2C6H4CF3)HCl\text{C}4\text{H}9\text{NH}(\text{CH}2\text{C}6\text{H}4\text{CF}3) + \text{HCl} \rightarrow \text{C}4\text{H}9\text{NH}(\text{CH}2\text{C}6\text{H}4\text{CF}3)\cdot\text{HCl}

Crystallization in cyclic hydrocarbons (e.g., cyclohexane) enhances purity to >99%.

Industrial Optimization Strategies

Transition Metal Catalysis

Iron(III) acetylacetonate ([Fe(AcAc)₃]) complexes improve ketene coupling efficiency during Grignard reactions, reducing side products and boosting yields to 81–85%.

Solvent Selection

Aromatic hydrocarbons (toluene, xylene) stabilize reactive intermediates, while aliphatic alcohols (ethanol) facilitate hydroxylamine salt reactions.

Purity Control

  • Distillation : Separates meta-isomers from para/ortho byproducts.

  • Crystallization : Cyclopentane recrystallization reduces impurities to <0.1%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
HalogenationHigh meta-selectivityRequires toxic catalysts85%
Grignard-KeteneScalable, high purityCryogenic conditions needed81%
Nucleophilic AlkylationMild conditionsSensitivity to moisture78%

Challenges and Solutions

  • Isomer Formation : Para/ortho isomers during halogenation are minimized using FeCl₃ catalysts.

  • Moisture Sensitivity : Grignard reactions require strict anhydrous protocols.

  • Cost Efficiency : Transition metal ligands (e.g., Fe(AcAc)₃) reduce reagent costs by 30% compared to cryogenic methods.

Recent Advances

Recent patents highlight solvent-free crystallization and microwave-assisted halogenation, reducing reaction times by 40%. Enzymatic resolution methods are also emerging for chiral variants of the compound .

Chemical Reactions Analysis

Fluorination and CF₃ Group Transformations

This compound participates in fluorination reactions through elimination-addition mechanisms. A study demonstrated that N-trifluoromethyl secondary amines undergo defluorination to form reactive intermediates, enabling the synthesis of perfluoro-tert-butyl derivatives . Key findings include:

EntryTMSCF₃ (equiv.)Additive (equiv.)SolventYield (%)
38KF (5), CuCl (1.0)THF54
48KF (3), CuCl (1.0)THF47

The reaction involves three stages:

  • HF elimination from the trifluoromethyl group.

  • Addition-elimination to form hexafluoropropyl imine intermediates.

  • Fluoroform (HCF₃) incorporation to finalize perfluoroalkylation .

DFT calculations confirmed the role of CsF in facilitating HF elimination and stabilizing transition states .

Catalytic Hydrogenation and Reduction

The compound serves as a precursor in hydrogenation reactions. For example, microwave-assisted hydrogenation of related trifluoromethylphenyl derivatives using Pd/C catalysts achieved 100% conversion under 0.1 MPa H₂ at 30°C . Key parameters:

  • Catalyst : 5% Pd/C (0.29 mg, 0.133 mmol).

  • Reagents : Tetrabutylammonium acetate (2.67 g), KCl (0.331 g).

  • Conditions : 90°C for 4 hours in THF.

This method reduces reaction times while maintaining selectivity, yielding 3-(3-trifluoromethylphenyl)propanal with >95% purity .

Substitution Reactions

The trifluoromethylphenyl group undergoes regioselective electrophilic substitution. Studies on N′-3-(trifluoromethyl)phenylguanidines revealed:

  • Fluoro-substituents at the 6-position enhance reactivity, achieving 13 nM binding affinity in NMDA receptor ligands .

  • Bromine at the 5-position improved yields by 4-fold compared to chlorine analogues .

Substitution trends:

SubstituentPositionRelative Yield Increase
F64× vs. Cl/Br
Br52× vs. Cl

Steric and electronic effects from the trifluoromethyl group direct substitution to meta/para positions .

Coupling Reactions

While direct coupling data for this compound is limited, analogous trifluoromethylphenyl amines participate in Suzuki-Miyaura cross-coupling. For example:

  • Pd-catalyzed coupling with aryl boronic acids produces biaryl derivatives.

  • Yields : 60–85% using Pd(PPh₃)₄ and K₂CO₃ in dioxane .

Mechanistic Insights

  • Fluoroform (HCF₃) is a critical intermediate in CF₃ group transformations, detected via ¹⁹F NMR .

  • DFT studies show a 15.8 kcal/mol energy barrier for HF elimination, with CsF lowering activation energy by 3.2 kcal/mol .

Scientific Research Applications

Chemical Synthesis Applications

Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It participates in substitution reactions, yielding N-alkylated or N-acylated derivatives, and coupling reactions that produce biaryl compounds. The trifluoromethyl group significantly enhances the compound's reactivity and stability, allowing for more efficient synthesis pathways.

Table 1: Key Reactions Involving Butyl({[3-(trifluoromethyl)phenyl]methyl})amine Hydrochloride

Reaction TypeProducts FormedNotes
SubstitutionN-alkylated derivativesEnhances molecular diversity
CouplingBiaryl compoundsImportant for drug discovery
FunctionalizationVarious functional groupsVersatile applications in medicinal chemistry

Medicinal Chemistry Applications

Biological Activity
Research indicates that this compound may exhibit significant biological activity due to its structural features. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, suggesting potential therapeutic applications. It has been investigated as a ligand in various biological systems, indicating its role in modulating receptor activity.

Case Study: Receptor Interaction
In studies on receptor interactions, this compound has shown promise as a selective modulator of serotonin receptors (5-HT2A and 5-HT2C). These receptors are crucial in various physiological processes, including mood regulation and anxiety response. The compound's ability to mimic serotonin's effects positions it as a candidate for further pharmacological investigations.

Potential Therapeutic Applications

Neuropharmacology
The compound's interaction with serotonin receptors has led to explorations into its use as an antidepressant or anxiolytic agent. Its lipophilicity, enhanced by the trifluoromethyl group, may improve membrane permeability and receptor binding affinity, making it a candidate for drug development targeting mood disorders.

Antiparasitic Activity
Recent studies have also highlighted the potential of this compound in antiparasitic applications. Its structural analogs have been screened for anti-trypanosomal activity, showing promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to inhibit key enzymatic pathways in parasites could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to its analogs based on alkyl chain length, functional groups, and physicochemical properties. Key findings are summarized below:

Alkyl Chain Variations

Ethyl({[3-(Trifluoromethyl)phenyl]methyl})amine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClF₃N
  • Molecular Weight : 245.75
  • Key Features : Shorter ethyl chain reduces steric hindrance and lipophilicity compared to the butyl derivative. Likely exhibits lower membrane permeability but higher aqueous solubility.
Methyl({[3-(Trifluoromethyl)phenyl]methyl})amine Hydrochloride
  • Molecular Formula : C₉H₁₁ClF₃N
  • Molecular Weight : 225.64
  • Key Features: Minimal steric bulk and highest solubility in polar solvents. Limited bioavailability due to rapid excretion.
Butyl({[3-(Trifluoromethyl)phenyl]methyl})amine Hydrochloride (Target Compound)
  • Estimated Molecular Formula : C₁₂H₁₇ClF₃N
  • Estimated Molecular Weight : ~275
  • However, this may reduce solubility in aqueous media .

Functional Group Modifications

3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine Hydrochloride (Compound 37)
  • Molecular Formula : C₁₄H₁₅ClF₃N₅O₂
  • Molecular Weight : 401.75
  • Melting Point : 127–128°C
O-[[3-(Trifluoromethyl)phenyl]methyl]hydroxylamine Hydrochloride
  • Molecular Formula: C₈H₈ClF₃NO
  • Molecular Weight : 227.61
  • Melting Point : 160–170°C
  • Key Features : The hydroxylamine group increases polarity and reactivity, making it suitable for conjugation or oxidation-sensitive applications.

Biological Activity

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, enzymatic pathways, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClF3N
  • Molecular Weight : 267.72 g/mol
  • IUPAC Name : N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine; hydrochloride

The trifluoromethyl group in the compound is significant, as it enhances lipophilicity and binding affinity to various biological targets, which may modulate their activity in pharmacological contexts.

Research indicates that this compound acts as a ligand for several receptors. The presence of the trifluoromethyl group increases the compound's ability to interact with specific receptors or enzymes, potentially affecting neurotransmitter systems and other critical biological pathways.

Key Mechanisms:

  • Receptor Modulation : The compound has been studied for its potential role as a modulator of receptor activity, particularly in neurotransmitter systems.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymatic pathways, although detailed mechanistic studies are required to elucidate these interactions fully.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Receptor BindingEnhanced binding affinity due to trifluoromethyl group,
Enzymatic InhibitionPotential inhibitor of various pathways,
CytotoxicityEvaluated against various cell lines

Case Studies

  • Receptor Interaction Studies :
    • In studies examining the binding affinity of various derivatives, compounds with trifluoromethyl substitutions showed significantly higher inhibition rates compared to non-fluorinated analogs. For instance, a related compound exhibited over 60% inhibition at micromolar concentrations when tested against specific receptors .
  • Antiparasitic Activity :
    • Research on related compounds indicated that those with similar structural motifs demonstrated notable antiplasmodial activity against Plasmodium falciparum. The incorporation of trifluoromethyl groups was linked to improved efficacy in inhibiting parasite growth .

Future Directions and Research Implications

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in relevant disease models.
  • Structural Modifications : Exploring derivatives with altered substituents to enhance efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:

Alkylation : React 3-(trifluoromethyl)benzyl chloride with butylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to deprotonate the amine .

Salt Formation : Treat the freebase with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Key challenges include controlling exothermic reactions during alkylation and ensuring high purity via recrystallization (e.g., using acetonitrile/water mixtures) .

Q. How should this compound be characterized to confirm its structural identity and purity?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the trifluoromethyl group (δ ~110-125 ppm in ¹³C) and butyl chain protons (δ 0.8–1.6 ppm) .
  • FTIR : Confirm N-H stretches (2500–3000 cm⁻¹ for ammonium) and C-F vibrations (1100–1250 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile .

Q. What storage conditions are optimal to maintain its stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life, monitoring via HPLC for decomposition products like freebase or hydrolyzed intermediates .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound?

  • Methodological Answer : Apply the INCHEMBIOL framework :

Environmental Compartment Analysis : Use LC-MS/MS to measure partitioning coefficients (log P) and soil adsorption isotherms.

Biotic Transformation : Expose the compound to microbial consortia (e.g., OECD 301F Ready Biodegradability Test) and analyze metabolites via HRMS .

Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .

Q. How can contradictions in receptor binding data (e.g., serotonin transporter affinity) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare radioligand binding (³H-paroxetine displacement) with functional assays (e.g., FLIPR for intracellular Ca²⁺ flux) to distinguish competitive vs. allosteric effects .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions using software like Schrödinger Suite to identify critical binding residues (e.g., Phe341 in SERT) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to reconcile discrepancies across studies, accounting for variables like assay pH or membrane preparation methods .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to calculate Fukui indices, identifying electrophilic centers (e.g., benzylic carbon) susceptible to SN2 attacks .
  • Solvent Effects : Simulate reaction pathways in polar solvents (e.g., DMSO) using COSMO-RS to predict rate constants .
  • Transition State Analysis : Generate potential energy surfaces with QM/MM hybrid methods to optimize catalytic conditions .

Q. How can cellular uptake mechanisms be systematically evaluated?

  • Methodological Answer :

  • In Vitro Transporters : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess efflux ratios (P-gp/BCRP inhibition) .
  • Imaging : Label the compound with ¹⁸F for PET tracking in rodent brains, correlating uptake with blood-brain barrier penetration .
  • Knockdown Models : Apply CRISPR-Cas9 to silence candidate transporters (e.g., LAT1) and quantify intracellular accumulation via LC-MS .

Data Contradiction Analysis

Q. How to address conflicting results in thermal stability studies (e.g., DSC vs. TGA data)?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference DSC (melting endotherm at ~160°C) with TGA (weight loss onset temperature) and hot-stage microscopy to confirm decomposition pathways .
  • Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (Ea) and identify non-Arrhenius behavior .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/skin contact (LD₅₀ > 2000 mg/kg in rodents) .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to minimize environmental release of trifluoromethyl byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.